molecular formula C20H22ClN3O2 B5004782 N-(4-chlorophenyl)-N'-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}urea

N-(4-chlorophenyl)-N'-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}urea

Cat. No. B5004782
M. Wt: 371.9 g/mol
InChI Key: PKWJHDUVYZCNGV-UHFFFAOYSA-N
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Description

The compound “N-(4-chlorophenyl)-N’-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}urea” is a complex organic molecule. It contains a urea group (NH-CO-NH) which is attached to a 4-chlorophenyl group on one side and a 3-[(4-methyl-1-piperidinyl)carbonyl]phenyl group on the other side .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure (piperidine ring). The presence of the chlorine atom on the phenyl ring would make the molecule polar, and the piperidine ring could potentially impart basic properties to the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorine atom and the carbonyl group could increase its polarity, potentially affecting its solubility in various solvents .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s being studied as a potential drug, future research could involve investigating its pharmacological effects, optimizing its structure for improved efficacy, and conducting preclinical and clinical trials .

properties

IUPAC Name

1-(4-chlorophenyl)-3-[3-(4-methylpiperidine-1-carbonyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O2/c1-14-9-11-24(12-10-14)19(25)15-3-2-4-18(13-15)23-20(26)22-17-7-5-16(21)6-8-17/h2-8,13-14H,9-12H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKWJHDUVYZCNGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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